molecular formula C54H91N5O21 B12407638 C12 NBD Globotriaosylceramide

C12 NBD Globotriaosylceramide

Cat. No.: B12407638
M. Wt: 1146.3 g/mol
InChI Key: ZSXIFORFOSGBPE-NQOROTTDSA-N
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Description

C12 NBD Globotriaosylceramide is a biologically active derivative of globotriaosylceramide, tagged with a fluorescent C12 nitrobenzoxadiazole group. This compound is a type of glycosphingolipid, which are complex lipids consisting of glycans conjugated to a ceramide core. Glycosphingolipids play crucial roles in cellular processes, including cell recognition, signal transduction, and membrane stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C12 NBD Globotriaosylceramide involves the conjugation of a fluorescent C12 nitrobenzoxadiazole group to globotriaosylceramide. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

C12 NBD Globotriaosylceramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Mechanism of Action

C12 NBD Globotriaosylceramide exerts its effects through its interaction with cellular membranes and glycosphingolipid metabolism pathways. The fluorescent C12 nitrobenzoxadiazole group allows for the visualization of the compound’s distribution and dynamics within cells. The compound targets glycosphingolipid receptors and is involved in intracellular trafficking and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C12 NBD Globotriaosylceramide is unique due to its fluorescent C12 nitrobenzoxadiazole tag, which allows for the study of glycosphingolipid behavior in real-time. This feature distinguishes it from other glycosphingolipids and makes it a valuable tool in research .

Properties

Molecular Formula

C54H91N5O21

Molecular Weight

1146.3 g/mol

IUPAC Name

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide

InChI

InChI=1S/C54H91N5O21/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-36(63)34(56-40(64)25-22-19-16-13-11-14-17-20-23-28-55-33-26-27-35(59(72)73)42-41(33)57-80-58-42)32-74-52-48(70)45(67)50(38(30-61)76-52)79-54-49(71)46(68)51(39(31-62)77-54)78-53-47(69)44(66)43(65)37(29-60)75-53/h21,24,26-27,34,36-39,43-55,60-63,65-71H,2-20,22-23,25,28-32H2,1H3,(H,56,64)/b24-21+/t34-,36+,37+,38+,39+,43-,44-,45+,46+,47+,48+,49+,50+,51-,52+,53+,54-/m0/s1

InChI Key

ZSXIFORFOSGBPE-NQOROTTDSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)NC(=O)CCCCCCCCCCCNC4=CC=C(C5=NON=C45)[N+](=O)[O-])O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)NC(=O)CCCCCCCCCCCNC4=CC=C(C5=NON=C45)[N+](=O)[O-])O

Origin of Product

United States

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